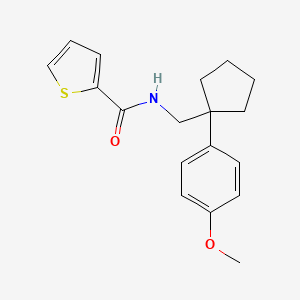

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide

Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene-2-carboxamide core linked to a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety at the 1-position. The cyclopentyl group contributes steric bulk, which may influence target binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(20)16-5-4-12-22-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCUXSBDTYKASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the cyclopentylmethyl intermediate: This step involves the reaction of 4-methoxyphenylcyclopentylmethanol with a suitable reagent to form the cyclopentylmethyl intermediate.

Coupling with thiophene-2-carboxylic acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced derivatives of the carboxamide group.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide exhibits promising anticancer properties.

-

Mechanism of Action :

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often mediated through mitochondrial dysfunction, which is critical in many cancer types .

- Cell Cycle Arrest : It inhibits proteins involved in the regulation of the cell cycle, effectively slowing down tumor growth .

- Case Studies :

Antimicrobial Properties

This compound also demonstrates notable antimicrobial activity.

-

Antibacterial Activity :

- In vitro studies have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic proc

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its cyclopentylmethyl-4-methoxyphenyl scaffold, distinguishing it from other thiophene carboxamides. Below is a comparative analysis with key analogs from the evidence:

Key Differences:

- Electron Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ), which may reduce reactivity and enhance stability.

- Bioactivity: Nitro-substituted analogs (e.g., ) show antibacterial or genotoxic activity, while the methoxy group in the target compound may shift activity toward CNS or anti-inflammatory targets.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The 4-methoxyphenyl group increases logP compared to nitro-substituted analogs (e.g., logP ~3.5 for the target vs.

- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than nitro groups, suggesting longer half-life compared to and compounds .

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide, with the CAS number 1091474-00-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | C₁₈H₂₁NO₂S |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1091474-00-8 |

The compound features a thiophene ring, which is known for its diverse biological activities, and a methoxyphenyl group that may enhance its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to this compound.

Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of thiophene derivatives found that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNFα and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antimicrobial activity. In vitro studies have shown that compounds with similar moieties can exhibit potent activity against a range of bacteria and fungi. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria.

Anticancer Potential

This compound may also exhibit anticancer properties. Research on related compounds indicates that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the disruption of mitochondrial function .

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study evaluated the effects of thiophene derivatives on LPS-induced inflammation in murine models. The results showed a significant reduction in inflammatory markers when treated with compounds structurally similar to this compound, supporting its potential use in inflammatory diseases .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiophene-based compounds against resistant bacterial strains. The study highlighted that certain analogs exhibited strong bactericidal effects, suggesting that this compound could be developed into an effective antimicrobial agent .

- Anticancer Activity : A laboratory study assessed the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The findings revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis, indicating their potential as anticancer agents .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.

- Modulation of Cell Signaling : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR identifies proton environments (e.g., methoxy group at δ 3.8 ppm, thiophene protons at δ 7.0–7.5 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Validate amide C=O stretches (~1650 cm) and thiophene ring vibrations (~3100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Advanced Research Question

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility and reduce byproducts .

- Temperature Control : Maintain reflux conditions (~80–100°C) for amide coupling to minimize hydrolysis .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for efficient cyclopentane functionalization .

- Purification : Employ column chromatography or recrystallization to isolate pure intermediates .

What strategies resolve contradictions between computational predictions and experimental biological activity data?

Advanced Research Question

- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-check binding affinities .

- Structural Reanalysis : Compare X-ray crystallography (e.g., ’s dihedral angle analysis) with docking simulations to identify conformational mismatches .

- Proteomic Profiling : Use thermal shift assays (TSA) to confirm target engagement .

How should stability studies under physiological conditions be designed?

Advanced Research Question

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C, analyzing degradation via HPLC or LC-MS over 24–72 hours .

- Oxidative Stress Testing : Expose to HO or liver microsomes to assess metabolic stability .

- Light Sensitivity : Conduct photostability studies under ICH guidelines using UV-Vis spectroscopy .

What approaches are recommended to analyze contradictory spectral data (e.g., NMR vs. X-ray)?

Advanced Research Question

- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature NMR .

- X-Ray Crystallography : Compare crystal structure data (e.g., ’s dihedral angles) with NMR-derived models to identify static vs. dynamic discrepancies .

- DFT Calculations : Use density functional theory to simulate NMR chemical shifts and validate experimental data .

How can molecular targets be validated using biochemical and biophysical assays?

Advanced Research Question

- SPR/ITC : Measure binding kinetics and thermodynamics to confirm target affinity .

- Mutagenesis : Engineer target proteins (e.g., viral proteases) with alanine substitutions to identify critical binding residues .

- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to correlate target expression with activity .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

- Systematic Substituent Variation : Modify the methoxyphenyl (e.g., replace with fluorophenyl) or cyclopentyl groups to assess impact on activity .

- Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved binding scores .

- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to evaluate ring electronic effects .

How should discrepancies in enzyme inhibition data between studies be addressed?

Advanced Research Question

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH, ionic strength) and enzyme batches .

- Purity Verification : Reanalyze compound purity via HPLC (>95%) to rule out batch variability .

- Orthogonal Methods : Compare fluorometric assays with radiometric or calorimetric techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.